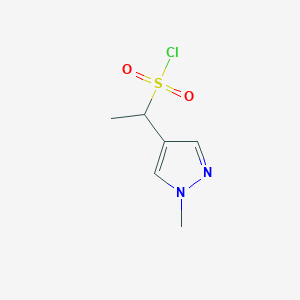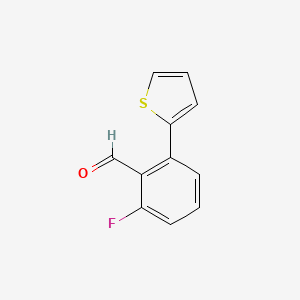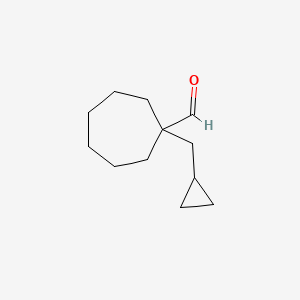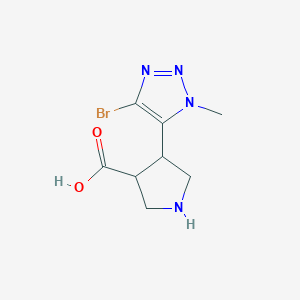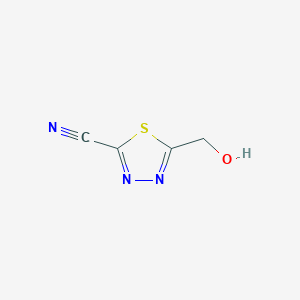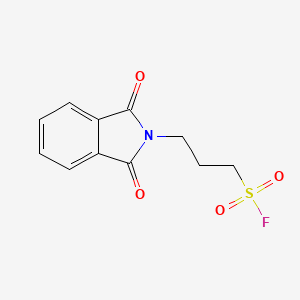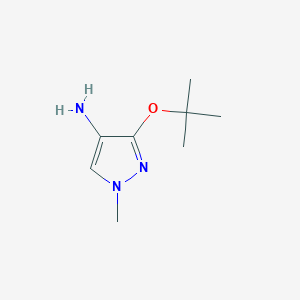
3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a tert-butoxy group, a methyl group, and an amine group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-methyl-1H-pyrazole with tert-butylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-chloro-1-methyl-1H-pyrazole in an appropriate solvent such as dichloromethane.
- Add tert-butylamine and a base such as potassium carbonate to the reaction mixture.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butoxy group or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The tert-butoxy group and the amine group play crucial roles in its binding affinity and selectivity towards the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butoxy)-1H-pyrazol-4-amine: Lacks the methyl group at the 1-position.
1-Methyl-1H-pyrazol-4-amine: Lacks the tert-butoxy group.
3-(tert-Butoxy)-1H-pyrazole: Lacks the amine group.
Uniqueness
3-(tert-Butoxy)-1-methyl-1H-pyrazol-4-amine is unique due to the presence of both the tert-butoxy group and the methyl group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxy]pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-8(2,3)12-7-6(9)5-11(4)10-7/h5H,9H2,1-4H3 |
InChI Key |
NFDLKWIQLALTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NN(C=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


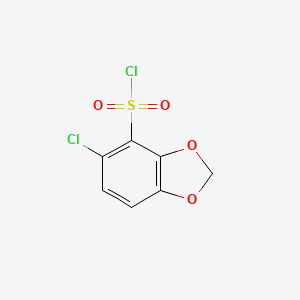
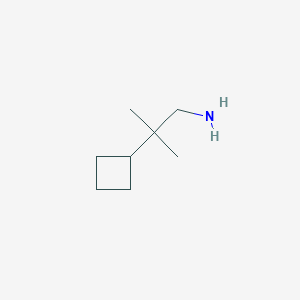
![2-[1-(Cyclopentylamino)ethyl]phenol](/img/structure/B13268297.png)
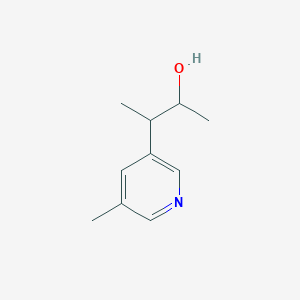
![(2S)-2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13268303.png)
![(3-Methylbutyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13268306.png)
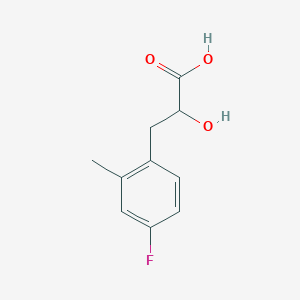
![3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13268324.png)
